molecular formula C8H9Br2NO2S B7574753 N-(2,5-dibromophenyl)ethanesulfonamide

N-(2,5-dibromophenyl)ethanesulfonamide

Cat. No.: B7574753
M. Wt: 343.04 g/mol
InChI Key: NKZBMAYTHBWQKL-UHFFFAOYSA-N
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Description

N-(2,5-dibromophenyl)ethanesulfonamide is a halogenated sulfonamide derivative characterized by a 2,5-dibromophenyl group attached to an ethanesulfonamide backbone. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the bromine substituents, which influence reactivity, solubility, and biological activity. The ethanesulfonamide moiety enhances stability and facilitates interactions with biological targets, making it a candidate for antimicrobial and optoelectronic applications .

Properties

IUPAC Name

N-(2,5-dibromophenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO2S/c1-2-14(12,13)11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZBMAYTHBWQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : The 2,5-dibromo configuration enhances electron-withdrawing effects compared to 2,4-dibromo or trichloro derivatives, impacting both NLO properties and antimicrobial efficacy .
  • Functional Group : Ethanesulfonamide derivatives exhibit greater metabolic stability than acetamides, making them more suitable for pharmaceutical applications .

Electronic Properties and Reactivity

Nonlinear Optical (NLO) Response

Studies on triphenyl acetamide analogs (e.g., N-(2,5-dibromophenyl)acetamide) reveal that electron-donating groups (e.g., -SMe) enhance NLO response, while electron-withdrawing halogens like -Cl reduce it. For example:

  • Compound 3g (para-SMe) : Highest NLO response due to strong electron donation .
  • Compound 3e (para-Cl) : Lowest NLO response due to electron withdrawal .

The 2,5-dibromo substituent in this compound likely moderates NLO activity between these extremes, though computational studies specific to this compound are needed .

Anti-Biofilm Efficacy

Acylthioureas with 2,5-dibromophenyl groups () show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms. Comparative

Halogen Substituents Antimicrobial Efficacy (Zone of Inhibition, mm) Biofilm Inhibition (%)
2,5-dibromo (N-phenyl) 18 ± 1.2 75 ± 3
2,4-dibromo (N-phenyl) 15 ± 1.0 68 ± 4
3,4,5-trichloro (N-phenyl) 20 ± 1.5 82 ± 2

The 2,5-dibromo configuration balances lipophilicity and electronic effects, enhancing membrane penetration and target binding .

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